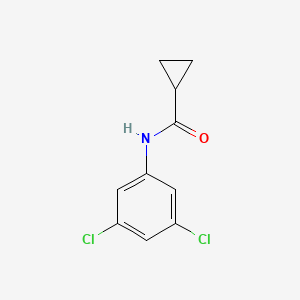
N-(3,5-dichlorophenyl)cyclopropanecarboxamide
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C10H9Cl2NO and its molecular weight is 230.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.0061193 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism in Rats
Research has shown that derivatives of N-(3,5-dichlorophenyl)cyclopropanecarboxamide (such as PCM-CH2OH and PA-CH2OH) are metabolites of the fungicide procymidone in rats. These metabolites have been studied for their distribution and metabolism in various rat tissues after administration. The study found that the metabolites are distributed similarly in plasma and tissues, and the compounds exhibit different conformations under varying pH conditions (Tarui et al., 2009).
Antipathogenic Activity
A study on thiourea derivatives, including those with a 3,5-dichlorophenyl component, demonstrated significant antipathogenic activity against bacterial strains, notably Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents (Limban et al., 2011).
Synthesis and Characterization
Another study focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 3,5-dichlorophenyl components. The research included elemental analyses, IR spectroscopy, and NMR spectroscopy, contributing to the understanding of these compounds’ structural and chemical properties (Özer et al., 2009).
Soil Transformation
A study on the transformation of a related herbicide, N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, in soil showed the creation of new compounds through processes like cyclization and hydrolysis. This research contributes to understanding how similar compounds behave and transform in environmental contexts (Yih et al., 1970).
Medicinal Chemistry and Catalysis
This compound derivatives have also been studied for their roles in medicinal chemistry, particularly in the synthesis of complex organic molecules. These derivatives have been used in cyclopropanation reactions and the development of novel catalysts (Xu et al., 2011).
Central Nervous System Disorder Research
Research into compounds targeting the dopamine D3 receptor has utilized derivatives of this compound. These studies are significant for developing treatments for central nervous system disorders (Bonifazi et al., 2021).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-3-8(12)5-9(4-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBRWHGEVYHYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B4603260.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B4603268.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4603284.png)
![5-(4-methylphenyl)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4603285.png)
![2-[(2-HYDROXYETHYL)AMINO]-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE](/img/structure/B4603296.png)
![N-[4-(acetylamino)phenyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4603317.png)
![(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B4603323.png)
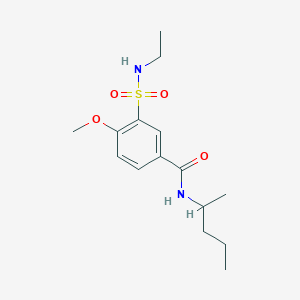
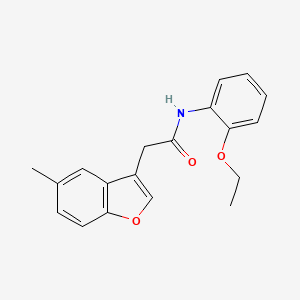
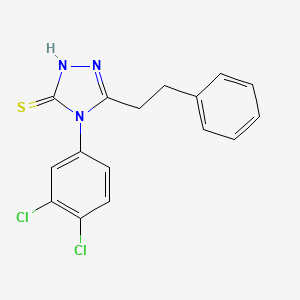
![2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4603334.png)
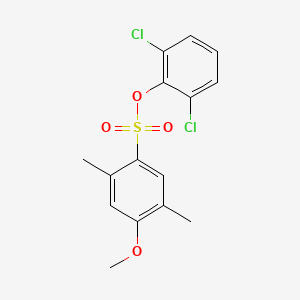
![2-fluorobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4603349.png)
![1-[(4-chlorophenoxy)methyl]-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4603366.png)
